N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(5-Chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key substituents include a 5-chloro-2-methoxyphenyl group, a 3,4-dimethylphenyl moiety, and an ethylsulfanyl side chain.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-5-33-23-22(18-7-6-16(2)17(3)14-18)28-25(29-23)10-12-30(13-11-25)24(31)27-20-15-19(26)8-9-21(20)32-4/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISQSHZPJILLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N=C1C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the aromatic rings and functional groups. Common reagents and conditions used in these reactions include:
Aromatic substitution reactions: Using chlorinated and methoxylated benzene derivatives.
Spirocyclization: Formation of the spirocyclic core through cyclization reactions.
Sulfur introduction: Incorporation of the ethylsulfanyl group using thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylsulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxide or sulfone derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Molecular Networking and Dereplication Insights
Molecular networking via MS/MS fragmentation () could classify this compound within a cluster of triazole derivatives. A high cosine score (>0.8) would indicate shared fragmentation patterns with etaconazole or propiconazole, reflecting conserved triazole and dioxolane/dimethylphenyl motifs . Lower scores (<0.5) with halosafen would highlight divergent functional groups (e.g., sulfonamide vs. ethylsulfanyl) .
Docking and Binding Affinity Considerations
Compared to GOLD or FlexX, Glide’s torsional flexibility and OPLS-AA scoring could better resolve steric clashes caused by the 3,4-dimethylphenyl group, enhancing affinity predictions .
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activities that merit exploration. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H22ClN5OS
- Molecular Weight : 397.93 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide
Structural Features
The compound features a triazole ring fused with a spirodecane structure, which contributes to its unique biological properties. The presence of chloro and methoxy groups on the phenyl ring enhances its reactivity and potential for interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide. For example:
- Case Study : A compound with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and DLD-1 (colon cancer), with IC50 values in the low micromolar range .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in tumor cells by activating caspases and modulating Bcl-2 family proteins.
Antimicrobial Activity
Research indicates that compounds containing ethylsulfanyl and chloro substituents exhibit antimicrobial properties:
- Study Findings : A related compound showed activity against Gram-positive bacteria and fungi, suggesting a potential for use in treating infections .
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step synthetic routes that may include:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the ethylsulfanyl group.
- Final coupling reactions to attach the chloro and methoxy phenyl groups.
Characterization Techniques
Characterization of the synthesized compound can be performed using:
- NMR Spectroscopy : To confirm molecular structure and purity.
- Mass Spectrometry : To determine molecular weight and identify fragmentation patterns.
- X-ray Crystallography : For detailed structural analysis.
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Similar Compound A | Anticancer | 5.0 | Apoptosis induction |
| Similar Compound B | Antimicrobial | 10.0 | Cell wall synthesis inhibition |
| N-(5-Chloro...) | TBD | TBD | TBD |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with catalysts (e.g., palladium on carbon) and solvents like dichloromethane or ethanol. Reaction conditions (temperature, time) should be systematically varied, and intermediates monitored via TLC or HPLC. For example, highlights the use of reflux conditions and catalyst selection to enhance spirocyclic framework formation. Purification steps, such as column chromatography or recrystallization, are critical for isolating high-purity products .
Q. What analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer : Combine ¹H/¹³C NMR to verify functional groups (e.g., ethylsulfanyl, carboxamide) and spirocyclic connectivity. Mass spectrometry confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies amide bonds (C=O stretch ~1650 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in the triazaspiro core, as demonstrated in structurally similar compounds (). Purity should be validated via HPLC with UV detection (≥95% area) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct stress testing by exposing the compound to extreme pH, light, or heat (e.g., 40–80°C). Monitor degradation products using HPLC-MS. For example, emphasizes the importance of stability studies for analogs with sulfanyl groups, which may oxidize under oxidative conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., chloro, methoxy, ethylsulfanyl) and compare analogs in bioassays. For instance, shows that replacing the 3,4-dimethylphenyl group with fluorophenyl derivatives alters receptor binding affinity. Use dose-response curves and statistical models (e.g., IC₅₀ comparisons) to quantify activity changes. Computational tools like CoMFA or molecular docking guide rational design .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer : Investigate potential sources of variability:
- Structural factors : Confirm stereochemistry via X-ray or NOESY NMR ().
- Purity : Re-evaluate impurity profiles using LC-MS.
- Assay conditions : Replicate studies under standardized protocols (e.g., cell line selection, incubation time). notes that fluorophenyl analogs exhibit cell-type-dependent activity, highlighting the need for controlled experimental parameters .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to map binding poses in enzyme active sites (e.g., kinases or GPCRs). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over time. For example, recommends combining quantum mechanical calculations (e.g., DFT) with MD to model electronic interactions in spirocyclic systems. Validate predictions with SPR or ITC binding assays .
Q. How can the mechanism of action involving enzyme inhibition be experimentally validated?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to measure activity reduction. Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). For example, suggests that spirocyclic triazaspiro derivatives inhibit cytochrome P450 isoforms via heme coordination, validated via UV-vis spectroscopy and ESR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
